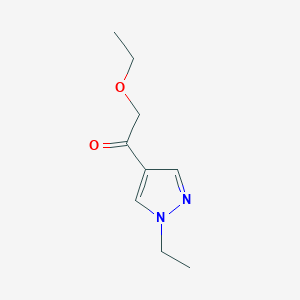![molecular formula C12H9ClN4O B13882476 5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)
5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a chlorine atom and an amino group, which is further connected to an indolone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2,4,5-trichloropyrimidine with ammonia to yield 4-amino-5-chloro-2-chloropyrimidine.
Coupling with Indolone: The synthesized pyrimidine derivative is then coupled with an indolone derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve scalability, cost-effectiveness, and environmental sustainability. This includes the use of microwave-promoted methods to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and biological activity.
Common Reagents and Conditions
Oxidation/Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Applications De Recherche Scientifique
5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial or anticancer activities.
Mécanisme D'action
The mechanism of action of 5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidin-4-one: A related compound with similar structural features but different substitution patterns.
4-Amino-6-chloropyrimidine: Another similar compound with potential biological activity.
Uniqueness
5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with an indolone moiety makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H9ClN4O |
|---|---|
Poids moléculaire |
260.68 g/mol |
Nom IUPAC |
5-[(6-chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H9ClN4O/c13-10-5-11(15-6-14-10)16-8-1-2-9-7(3-8)4-12(18)17-9/h1-3,5-6H,4H2,(H,17,18)(H,14,15,16) |
Clé InChI |
QEGWUUHGDREJCU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)NC3=CC(=NC=N3)Cl)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


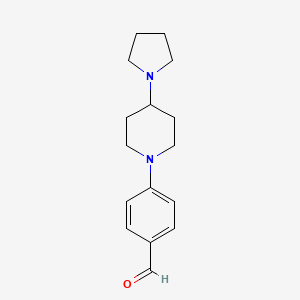

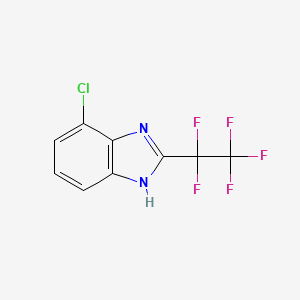
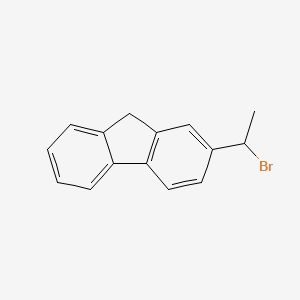
![5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13882409.png)
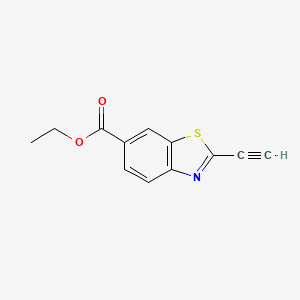
![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)
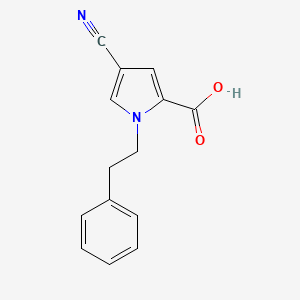
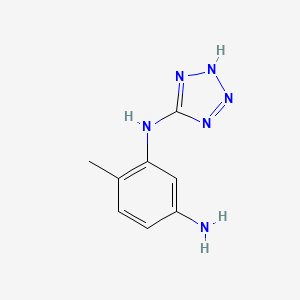
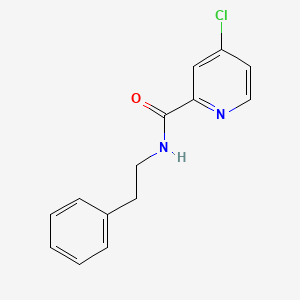
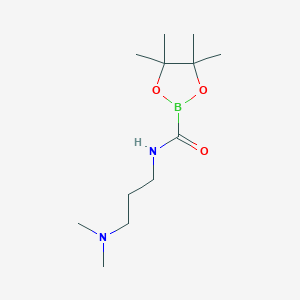
![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)

